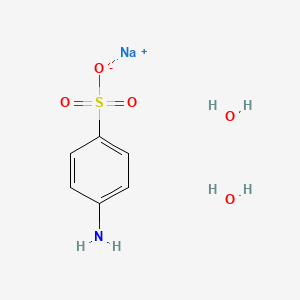

Natriumsulfanilat-Dihydrat

Übersicht

Beschreibung

Sodium sulfanilate dihydrate is an inorganic compound that is used in a variety of scientific and medical applications. It is a white, odorless crystalline solid that is soluble in water and has the chemical name sodium 2-hydroxybenzenesulfonate dihydrate. This compound is a salt of sulfanilic acid, which is an organic compound that is used in many industrial and laboratory applications. Sodium sulfanilate dihydrate is used in a variety of laboratory experiments and is also used in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Nichtlineares optisches Material

SSD ist bekannt für seine nichtlinearen optischen (NLO) Eigenschaften, die für Anwendungen in der Hochgeschwindigkeitsdatenverarbeitung, Telekommunikation und optischen Logikschaltungen unerlässlich sind . Die Fähigkeit von SSD, eine effiziente zweite Harmonische Generation zu ermöglichen, macht es zu einem Kandidaten für optische Kommunikationsanwendungen, da seine blaugrüne Emission für diesen Zweck geeignet ist .

Dielektrische Eigenschaften

Die dielektrischen Eigenschaften von SSD wurden ausgiebig untersucht, was auf seine potenzielle Verwendung in der Mikroelektronik hinweist. Materialien mit niedrigen Dielektrizitätskonstanten, wie SSD, können als Zwischenschichtdielektrika wirken, um die Widerstand-Kapazitäts-Verzögerung und den Stromverbrauch in elektronischen Geräten zu reduzieren .

Thermische Stabilität

SSD weist eine gute thermische Stabilität auf, wie durch thermogravimetrische Analyse gezeigt wurde. Diese Eigenschaft ist entscheidend für Laseranwendungen, bei denen Materialien häufig hohen Temperaturen ausgesetzt sind .

Mechanische Festigkeit

Die mechanische Festigkeit von SSD, gemessen durch Vickers-Mikrohärteprüfungen, zeigt, dass es in die Kategorie der weichen Materialien fällt. Dieses Merkmal ist wichtig für Materialien, die in mechanischen Anwendungen verwendet werden, bei denen Härte und Haltbarkeit erforderlich sind .

Kristallwachstum und -qualität

SSD kann unter Verwendung der langsamen Verdampfungslösungsmethode bei Umgebungstemperatur gezüchtet werden, was für die Herstellung von hochwertigen Kristallen mit weniger Defekten von Vorteil ist. Diese Kristalle sind wichtig für die wissenschaftliche Forschung, bei der die Kristallintegrität von größter Bedeutung ist .

Optoelektronische Anwendungen

Aufgrund seiner elektronischen Struktur und topologischen Eigenschaften eignet sich SSD für optoelektronische Anwendungen. Seine großen nichtlinearen optischen Effekte zweiter Ordnung und der breite Transparenzbereich machen es zu einem wertvollen Material für Geräte in diesem Bereich .

Photonische Anwendungen

Das Vorhandensein von Elektronendonor- und -akzeptorgruppen in SSD ermöglicht den Ladungstransfer durch sein delokalisiertes π-System, was für photonische Anwendungen von Bedeutung ist. Die durch das Vorhandensein von Natriumionen über Ionenbindungen erhöhte Nichtlinearität trägt ebenfalls zu seiner Eignung für diese Anwendungen bei .

Analyse der elektronischen Struktur

Die Natural Bond Orbital-Analyse von SSD hat Einblicke in die elektronische Austauschkraft und die Ladungsdelokalisierung innerhalb des Moleküls geliefert. Diese Informationen sind entscheidend für das Verständnis und die Verbesserung der elektronischen Eigenschaften von NLO-Materialien für verschiedene technologische Anwendungen .

Wirkmechanismus

Target of Action

Sodium sulfanilate dihydrate (SSD) is a compound with a variety of applications, particularly in the field of materials science . .

Mode of Action

The mode of action of SSD is primarily related to its physical and chemical properties. As a nonlinear optical material, SSD has been shown to possess excellent second harmonic generation (SHG) efficiency . This property makes it suitable for applications in high-speed information processing, telecommunication, optical applications, color displays, laser sensing, and optical logic circuits .

Biochemical Pathways

They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

Pharmacokinetics

It’s worth noting that ssd is soluble in water, with a solubility of 170 g/l , which could potentially influence its bioavailability.

Result of Action

The primary results of SSD’s action are related to its physical properties and applications in materials science. For instance, SSD crystals show a sharp emission peak at 485 nm, resulting in blue-green emission suitable for optical communication applications . Additionally, SSD crystals have good thermal stability, making them useful for laser applications .

Action Environment

The action of SSD can be influenced by environmental factors. For instance, the growth of SSD crystals by the slow evaporation solution method is performed at ambient temperature . Furthermore, the dielectric properties of SSD crystals have been studied as a function of frequency at various temperatures , indicating that temperature can influence the properties and thus the action of SSD.

Eigenschaften

IUPAC Name |

sodium;4-aminobenzenesulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4H,7H2,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFZIDUBUNIFLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6106-22-5, 515-74-2 | |

| Record name | Sodium sulfanilate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulphanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfanilic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFANILATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y31OEN1192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

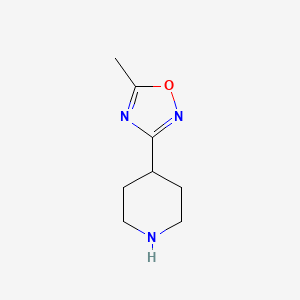

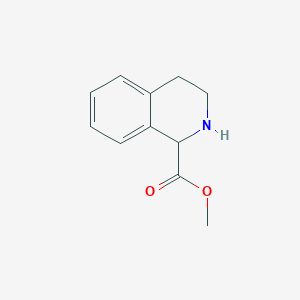

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)